Adipic acid, dipiperidide

Description

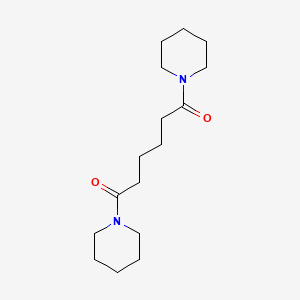

Structure

2D Structure

3D Structure

Properties

CAS No. |

22422-60-2 |

|---|---|

Molecular Formula |

C16H28N2O2 |

Molecular Weight |

280.41 g/mol |

IUPAC Name |

1,6-di(piperidin-1-yl)hexane-1,6-dione |

InChI |

InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2 |

InChI Key |

VPCILASWBQVVJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Adipic Acid, Dipiperidide

Advanced Amidation Strategies for Dicarboxylic Acids

The synthesis of amides from carboxylic acids and amines is a fundamentally important transformation. For dicarboxylic acids like adipic acid, the goal is to form two amide bonds, leading to the corresponding diamide (B1670390).

Direct Condensation Approaches with Piperidine (B6355638)

Direct condensation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. While conceptually simple, this method often requires high temperatures to drive the dehydration, which can lead to side reactions and is generally not favored for complex substrates. ucl.ac.uk For the synthesis of adipic acid, dipiperidide, this would involve heating adipic acid with piperidine.

The initial reaction between a carboxylic acid and an amine is an acid-base reaction, forming an ammonium (B1175870) carboxylate salt. To favor the formation of the amide, the equilibrium must be shifted, typically by removing the water formed during the reaction. libretexts.org This can be achieved through azeotropic distillation using a Dean-Stark apparatus.

Activated Ester or Acyl Chloride Intermediates in Dipiperidide Synthesis

To circumvent the harsh conditions of direct condensation, a common strategy is to activate the carboxylic acid. This involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester.

One of the most conventional methods for synthesizing this compound is through the use of adipoyl chloride. vulcanchem.com Adipoyl chloride, the diacyl chloride of adipic acid, is highly reactive and readily undergoes nucleophilic acyl substitution with piperidine. libretexts.orgwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org Thionyl chloride is a common reagent used to prepare adipoyl chloride from adipic acid. wikipedia.orgreddit.com

The use of activated esters is another approach. While not as reactive as acyl chlorides, they offer a milder alternative. These intermediates are prepared by reacting the carboxylic acid with an alcohol that contains an electron-withdrawing group, making the ester a better leaving group.

Coupling Reagent-Mediated Amidation Protocols

Modern organic synthesis heavily relies on coupling reagents to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. A wide array of such reagents exists, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. ucl.ac.ukiris-biotech.debachem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. iris-biotech.de To suppress side reactions and reduce racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. sciepub.compeptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective. bachem.compeptide.com PyAOP is particularly useful for sterically hindered couplings. peptide.com

Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.compeptide.com HATU is known for its high reactivity and ability to minimize epimerization. peptide.com These reagents are generally preferred for their efficiency and the water-solubility of their byproducts, which simplifies purification. bachem.com

A recent study highlighted that coupling reagents like carbodiimides and uronium salts account for a significant percentage of amidation reactions reported in the chemical literature. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu |

| Phosphonium Salts | BOP, PyBOP, PyAOP | |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | HOAt |

Chemo-Enzymatic Synthesis Routes for Related Amides

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes, particularly lipases and acyltransferases, can catalyze amidation reactions under mild, aqueous conditions, often with high chemo- and stereoselectivity. rsc.orgnih.govmdpi.com

Lipases : Enzymes like Candida antarctica lipase (B570770) B (CALB) have been shown to be effective biocatalysts for the direct amidation of carboxylic acids with amines. nih.govmdpi.com The reaction can proceed in greener solvents, and in some cases, the enzyme can first catalyze the formation of an ester in situ, which then undergoes aminolysis. rsc.orgnih.gov

Acyltransferases : Acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), have been utilized in the synthesis of various amides. researchgate.net These enzymes often use activated acyl donors like vinyl esters. researchgate.net

ATP-Dependent Amide Bond-Forming Enzymes : Nature employs a variety of enzymes that use adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid, forming a highly reactive acyl-adenylate intermediate. rsc.org This strategy allows for amide bond formation in aqueous environments. rsc.org

While specific examples for the chemo-enzymatic synthesis of this compound are not prevalent in the literature, the principles have been demonstrated for a wide range of dicarboxylic acids and amines, suggesting its potential applicability. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk In the context of this compound synthesis, this translates to using safer solvents, reducing waste, and employing catalytic methods.

Solvent-Free Amidation Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a significantly reduced environmental footprint.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting solvent-free reactions. sciepub.comrsc.org For direct amidation, microwave irradiation in the presence of a solid support like silica (B1680970) gel can facilitate the reaction between carboxylic acids and amines without the need for a solvent. rsc.org Another approach involves the use of boric acid as a catalyst in solvent-free or azeotropic dehydration conditions, which has proven to be an operationally simple and high-yielding method for amide synthesis. sciepub.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adipic acid |

| This compound |

| Adipoyl chloride |

| Piperidine |

| Thionyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| N,N'-Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Boric acid |

| Cyclohexanone |

| Hydrogen peroxide |

| Molecular oxygen |

| Nitric acid |

| Adenosine triphosphate (ATP) |

Biocatalytic Approaches to Diamide Formation

The formation of diamides, such as this compound, through biocatalysis represents a significant advancement towards greener and more selective chemical synthesis. rsc.org Enzymes, operating under mild conditions, offer high specificity and can reduce the generation of hazardous waste associated with traditional chemical methods. rsc.orgwhiterose.ac.uk

Lipases, a class of hydrolases, have demonstrated considerable utility in amidation reactions. mdpi.com The commercial lipase Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin) is frequently employed for the amidation of dicarboxylic acids. rsc.orgrsc.org For instance, it has been used to catalyze the reaction between adipic acid and hexamethylenediamine (B150038) to form a polyamide, a process analogous to the formation of this compound. rsc.orgrsc.org The enzyme facilitates the condensation reaction, typically in an organic solvent to shift the equilibrium towards product formation by removing the water by-product, often with the aid of molecular sieves. rsc.org Kinetic studies on these lipase-catalyzed reactions indicate that an excess of the amine component can favor the formation of the amide product. diva-portal.org

Beyond lipases, other enzyme systems are being explored for the synthesis of adipic acid derivatives from renewable feedstocks. acs.orgresearchgate.net One-pot cascade reactions using carboxylic acid reductases (CARs) and transaminases (TAs) have been developed to convert adipic acid into compounds like 6-aminocaproic acid and 1,6-hexamethylenediamine. acs.orgresearchgate.net While not directly producing this compound, these multi-enzyme systems highlight the potential of biocatalysis to transform adipic acid into various valuable amine-containing molecules, suggesting future pathways for targeted diamide synthesis. acs.org The development of biocatalytic routes for producing adipic acid itself from renewable sources like glucose further enhances the sustainability profile of its derivatives. nih.govnih.gov

Table 1: Biocatalytic Systems for Amide and Adipic Acid Derivative Synthesis

| Enzyme/System | Substrates | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Novozym® 435 (Lipase) | Adipic acid, Hexamethylenediamine | Polyamide | Effective catalysis of amidation in organic solvent at 70 °C. | rsc.org, rsc.org |

| Carboxylic Acid Reductases (CARs) & Transaminases (TAs) | Adipic acid | 6-Aminocaproic acid, 1,6-Hexamethylenediamine | One-pot cascade system achieving up to 95% conversion of adipic acid to 6-aminocaproic acid. | acs.org, researchgate.net |

| Lipases (general) | Dicarboxylic acids, Diols, α-Amino acids | Polyesteramides | Can be used in various polycondensation pathways (thermal, solution, interfacial) to create polymers with amide links. | wur.nl, mdpi.com |

| McbA (Amide bond forming enzyme) | Various carboxylic acids and amines | Amides | Shows broad acceptance for various amine nucleophiles, demonstrating potential for diverse amide synthesis. | rsc.org |

Sustainable Catalysis in Adipic Acid Derivative Synthesis

The drive for sustainability in chemical manufacturing has spurred research into novel catalytic systems that improve efficiency and reduce environmental impact. ucl.ac.uk For the synthesis of adipic acid derivatives, including diamides, this involves moving away from stoichiometric activating reagents that generate significant waste. ucl.ac.uknih.gov

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. Niobium pentoxide (Nb₂O₅) has been identified as an effective, water-tolerant, and reusable Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. acs.orgnih.gov In a typical procedure, a dicarboxylic acid is reacted with an amine in a 1:2 ratio in the presence of calcined Nb₂O₅ at elevated temperatures (e.g., 135 °C) in a solvent like o-xylene. acs.orgnih.gov The catalytic activity is attributed to the Lewis acidic sites (exposed Nb⁵⁺ cations) on the catalyst surface. acs.org

Boron-based catalysts, such as simple borate (B1201080) esters and various boronic acids, have also emerged as highly efficient catalysts for direct amidation. nih.gov These catalysts facilitate the condensation of carboxylic acids and amines with high efficiency and a broad substrate scope, often without the need for dehydrating agents. ucl.ac.uknih.gov Similarly, Brønsted acidic ionic liquids (BAILs) have been developed to act as both the solvent and catalyst in direct amidation reactions. acs.orgacs.org This approach allows for the efficient synthesis of amides from stoichiometric amounts of carboxylic acid and amine, and the BAIL can be recovered and reused multiple times without significant loss of activity. acs.orgacs.org

Table 2: Sustainable Catalysts for Amide and Adipic Acid Synthesis

| Catalyst Type | Example(s) | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Heterogeneous Lewis Acid | Niobium pentoxide (Nb₂O₅) | Direct amidation | Reusable, water-tolerant, high catalytic activity for diamide synthesis. | acs.org, nih.gov |

| Boron-Based Catalysts | Borate esters, Phenylboronic acid | Direct amidation | High efficiency, broad substrate scope, reduced waste. | nih.gov |

| Ionic Liquids | Brønsted acidic ionic liquids (BAILs) | Direct amidation | Acts as both catalyst and solvent, reusable, additive-free. | acs.org, acs.org |

| Bifunctional Heterogeneous | Rhenium oxide and Palladium on activated carbon (ReOx-Pd/C) | Deoxygenation of glucaric acid | Green route to adipic acid from biomass with 99% yield. | nih.gov |

| Solid Rhenium Catalyst | Rhenium on carbon (Re/C) | Selective dehydroxylation | Environmentally friendly process for producing adipic acid and its esters from bio-based aldaric acids. |

Reaction Mechanism Elucidation in Dipiperidide Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The process involves the formation of two amide bonds between a dicarboxylic acid (adipic acid) and a cyclic secondary amine (piperidine).

Mechanistic Studies of Amide Bond Formation with Cyclic Amines

The direct thermal condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and has limited scope. nih.gov Catalysis is typically employed to facilitate the reaction under milder conditions. The mechanism of amide bond formation, including with cyclic amines, generally involves the activation of the carboxylic acid.

Lewis acid catalysts, such as those based on boron or metals like niobium, function by coordinating to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. nih.govacs.org This makes it more susceptible to nucleophilic attack by the amine. For a cyclic amine like piperidine, the nitrogen atom acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.gov The collapse of this intermediate, eliminating a molecule of water, yields the amide bond. The process is repeated at the second carboxylic acid group of adipic acid to form the final dipiperidide product.

Recent mechanistic studies have explored various catalytic systems. Tropylium (B1234903) ion organocatalysis, for instance, has been shown to activate both the carboxylic acid and the amine, accelerating amide bond formation under mild conditions. rsc.org Mechanistic investigations combining NMR spectroscopy and computational calculations suggest the tropylium ion enhances the electrophilicity of the carboxylic acid and the nucleophilicity of the amine. rsc.org Studies on transamidation reactions with cyclic amines like piperidine and morpholine (B109124) have shown high chemo-selectivity, with the reaction's progress primarily governed by the thermodynamic collapse of the tetrahedral intermediate. nih.gov Computational studies using Density Functional Theory (DFT) have also been used to assess different mechanistic schemes, with findings suggesting that for uncatalyzed reactions, a neutral pathway involving carboxylic acid dimerization via hydrogen bonding is accessible. researchgate.net

Kinetic Investigations of Amidation Reactions Involving Adipic Acid

Kinetic studies provide quantitative insight into reaction rates, activation energies, and the influence of various parameters on the synthesis of this compound. Research into the polycondensation between adipic acid and various diamines or diols to form polyamides and polyesters offers relevant kinetic models.

The amidation reaction is often found to follow second-order kinetics. researchgate.netacs.org In a study of copolyamides synthesized from ε-caprolactam and a salt of bis(2-aminoethyl) adipamide (B165785) and adipic acid, the Avrami model was used to describe the isothermal crystallization kinetics. mdpi.com The Avrami exponent (n) values suggested that the crystallization process involved two- to three-dimensional growth, and the copolyamides exhibited a slower crystallization rate and higher crystallization activation energy (ΔEa) compared to pure polyamide 6. mdpi.com

The uncatalyzed polycondensation between adipic acid and other monomers indicates that the rate process does not significantly change between dilute solutions and pure reactant mixtures. researchgate.net However, the reaction order may not be constant throughout the process. researchgate.net In situ studies on the amidation of chitosan (B1678972) with adipic acid found that the reaction rate followed a first-order model and the Arrhenius equation, with a calculated activation energy of 18 kJ/mol. researchgate.net The degree of crosslinking was positively related to both heating temperature and time. researchgate.net Comprehensive kinetic modeling of nylon-66 (formed from adipic acid and hexamethylenediamine) depolymerization via hydrolysis provides further insight into the stability and reactivity of the amide bond under various conditions, which is the reverse of the formation reaction. acs.org

Table 3: Kinetic Parameters for Reactions Involving Adipic Acid

| Reaction System | Kinetic Model/Parameter | Value/Finding | Conditions | Reference(s) |

|---|---|---|---|---|

| Adipic Acid + Chitosan | First-order rate equation | Activation Energy (Ea) = 18 kJ/mol | In situ crosslinking at 80–100 °C | researchgate.net |

| Adipic Acid + Pentamethylene Glycol | Variable reaction order | Forward rate approximates a bimolecular process but is not of a constant order. | Uncatalyzed polycondensation | researchgate.net |

| Polyamide 6 / BAEA/AA Copolymers | Avrami exponent (n) | 1.43 to 3.67 | Isothermal crystallization | mdpi.com |

| 4-Phenylbutyric Acid + Aniline (Model Amidation) | Second-order kinetics | Activation Energy (Ea) = 66 kJ mol⁻¹ | 130 °C to 170 °C | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy for Molecular Vibrational Fingerprinting

No published Raman spectra for Adipic acid, dipiperidide were found. This analysis would typically reveal characteristic vibrational modes of the molecule, including stretches and bends associated with its carbonyl (C=O), C-N, C-C, and C-H bonds within the adipoyl backbone and the piperidine (B6355638) rings. Such a spectrum serves as a unique "fingerprint" for the compound's identification and conformational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometric analysis of this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data has been published for this compound. HRMS would be used to determine the exact mass of the molecular ion, confirming its elemental composition (C16H28N2O2) with high precision and distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

There are no published tandem mass spectrometry (MS/MS) studies. This technique would involve isolating the molecular ion and subjecting it to fragmentation to elucidate the compound's structure. Expected fragmentation pathways would likely involve cleavage of the amide bonds and fragmentation of the piperidine rings, providing definitive structural confirmation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been determined by X-ray diffraction techniques according to available data.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

No single crystal X-ray diffraction data is available. This powerful technique would, if a suitable single crystal could be grown, provide unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

No powder X-ray diffraction patterns for this compound have been published. A PXRD pattern would serve as a fingerprint for the crystalline phase of the bulk material, useful for quality control, polymorph screening, and identification.

Conformational Analysis and Molecular Dynamics

Theoretical and Computational Approaches to Conformational Space Exploration

Computational chemistry offers powerful tools to model and predict the conformational preferences of molecules like adipic acid, dipiperidide. These methods allow for the exploration of the potential energy surface to identify stable conformers and the barriers between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide accurate information about the geometries and relative energies of different conformers. For a molecule like this compound, these calculations would typically focus on several key aspects:

Amide Bond Conformation: The C-N amide bond is known to have a significant double bond character, which restricts rotation. This leads to the possibility of cis and trans isomers. For N-acylpiperidines, the trans configuration is generally favored due to lower steric hindrance.

Piperidine (B6355638) Ring Pucker: The piperidine ring itself is not planar and primarily adopts a chair conformation to minimize angle and torsional strain. However, the presence of the N-acyl group can influence this.

Aliphatic Chain Torsion: The central adipic acid chain has multiple C-C single bonds, and rotation around these bonds leads to a large number of possible conformers. DFT calculations can help identify the low-energy arrangements, which are typically extended or "zig-zag" conformations to minimize steric clashes.

While specific DFT studies on this compound are not prominent in the literature, research on related N-acylpiperidines shows that the nitrogen atom tends towards a more sp2-hybridized state, influencing the ring's geometry. researchgate.net Calculations for related systems have quantified the energy differences between various ring conformations, such as the chair and the higher-energy twist-boat forms. researchgate.netnih.gov For N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is calculated to be around 1.5-2.0 kcal/mol less favorable than the chair conformation. researchgate.netnih.gov

While DFT is excellent for stationary points, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the vast conformational space of flexible molecules over time.

Molecular Mechanics (MM): MM force fields use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov This approach is computationally less expensive than DFT, allowing for the rapid evaluation of many different conformations. For this compound, a force field like MM4, which has been parameterized for amides, could be employed to study the molecule. acs.org

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound in a solvent would reveal how the molecule flexes and folds, the preferred conformations of the piperidine rings, and the motion of the aliphatic chain. It has been shown in simulations of other long-chain molecules that interactions with the surrounding medium and binding to other molecules can significantly reduce the accessible conformational space. nih.gov

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Principles | Strengths | Limitations | Relevance to this compound |

| Ab Initio / DFT | Solves the electronic Schrödinger equation to determine energy and structure. | High accuracy for geometries and relative energies of specific conformers. | Computationally expensive, limited to smaller systems or fewer conformations. | Ideal for calculating the precise geometry of the piperidine ring and amide bond, and the relative energies of chair vs. twist-boat forms. |

| Molecular Mechanics (MM) | Uses classical mechanics and parameterized force fields to describe potential energy. | Computationally fast, allows for the scanning of large conformational spaces. | Accuracy depends heavily on the quality of the force field parameters. | Suitable for an initial broad search of the low-energy conformations of the entire molecule, including the flexible adipic acid chain. |

| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate atomic movements over time. | Provides a dynamic picture of conformational changes and flexibility. nih.gov | Requires significant computational time; results can be sensitive to the chosen force field and simulation length. | Can simulate the folding and movement of the molecule in solution, showing the interplay between the piperidine rings and the flexible linker. |

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Experimental Techniques for Probing Molecular Conformation

Experimental methods are essential for validating computational predictions and providing a real-world picture of molecular conformation, typically as an average over all populated states in solution.

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced, for example by using a substituted piperidine ring (e.g., 2-methylpiperidine), these techniques would become invaluable. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms around a chiral center and can be used to determine the absolute configuration and conformational preferences of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. researchgate.net

Chemical Shifts: The chemical shifts of the protons and carbons in the piperidine ring are sensitive to their local environment. For instance, the chemical shifts of axial and equatorial protons are typically different.

Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. researchgate.net This relationship can be used to determine the torsional angles within the piperidine ring and deduce its conformation.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons that are close to each other (typically < 5 Å). This can be used to determine the relative orientation of different parts of the molecule, for example, the proximity of protons on the piperidine ring to the adipic acid chain.

For related N-acylpiperidines, variable temperature NMR studies have been used to investigate the energy barriers to rotation around the C-N amide bond. The presence of distinct signals for different conformations at low temperatures, which coalesce at higher temperatures, allows for the calculation of the activation energy for the rotational process.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Influence of Piperidine Ring Conformation on Overall Molecular Structure

The piperidine ring in N-acyl derivatives predominantly adopts a chair conformation. However, the introduction of the electron-withdrawing acyl group on the nitrogen atom can lead to significant conformational effects. researchgate.net Studies on related systems have shown that N-acylation can influence the ring to adopt boat or twist-boat conformations, particularly if there are other substituents on the ring that introduce steric strain. researchgate.net For instance, in some N-acyl-2,6-diphenylpiperidin-4-ones, a boat conformation is favored. researchgate.net

Table 2: Key Conformational Features of this compound

| Structural Unit | Dominant Conformation(s) | Influencing Factors | Expected Spectroscopic Signature (NMR) |

| Piperidine Ring | Chair conformation | Acyl substitution on nitrogen, steric hindrance. researchgate.net | Distinct signals for axial and equatorial protons; J-coupling constants indicative of chair geometry. |

| Amide Bond (OC-N) | trans isomer | Steric hindrance, partial double bond character. | A single set of resonances for each piperidine ring, indicating a single dominant isomer. |

| Adipic Acid Chain | Extended (anti) conformations | Torsional strain, non-bonded interactions. | Complex but resolved signals for methylene (B1212753) protons, assuming relatively slow interconversion on the NMR timescale. |

Solvent Effects on this compound Conformations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static and can be significantly influenced by its environment, particularly the solvent. For this compound, the nature of the solvent can play a crucial role in determining the population of different conformational states. This is primarily due to the interactions between the solvent molecules and the solute, which can stabilize or destabilize certain conformations. The effects of the solvent are a critical consideration in understanding the molecule's behavior in solution, which is relevant for various applications, including its use as a model compound for studying the conformation of polymers. expresspolymlett.com

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bonds within the adipic acid backbone and the C-N bonds of the amide linkages. The polarity of the solvent is a key factor influencing these conformations. In polar solvents, conformations with larger dipole moments are generally favored and stabilized, while nonpolar solvents tend to favor conformations with smaller dipole moments to minimize unfavorable electrostatic interactions.

Molecular dynamics (MD) simulations are a powerful tool for investigating the influence of solvents on molecular conformation at an atomic level. mdpi.comijcce.ac.ir By simulating the movement of the solute and solvent molecules over time, MD can provide insights into the preferred conformational states and the dynamics of conformational transitions in different solvent environments. These simulations can reveal how the solvent structure around the this compound molecule influences its conformational landscape.

Detailed Research Findings

While direct experimental or computational studies focusing exclusively on the solvent effects on the conformation of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied. For instance, studies on similar dicarboxylic acid diamides and polyamides show that the interplay between intramolecular hydrogen bonding and solute-solvent interactions is critical. expresspolymlett.com

In a nonpolar solvent, intramolecular hydrogen bonding between the two amide groups of this compound might be more prevalent, leading to more compact or folded conformations. Conversely, in a polar, hydrogen-bonding solvent, the solvent molecules can compete for hydrogen bonding sites, disrupting intramolecular bonds and favoring more extended conformations.

The following table summarizes the expected dominant interactions and their likely influence on the conformation of this compound in various solvent types.

| Solvent Type | Dielectric Constant | Dominant Solute-Solvent Interactions | Expected Effect on Conformation |

| Nonpolar (e.g., Cyclohexane) | Low | Van der Waals forces | Favors compact, folded conformations with minimized dipole moment; potential for intramolecular hydrogen bonding. |

| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole interactions | Stabilizes extended conformations with larger dipole moments; disrupts intramolecular hydrogen bonds. |

| Polar Protic (e.g., Ethanol) | High | Hydrogen bonding, dipole-dipole interactions | Favors extended conformations; solvent competes for hydrogen bonding with amide groups, disrupting intramolecular interactions. |

It is important to note that these are generalized expectations. The actual conformational preference will be determined by the fine balance of all intermolecular and intramolecular forces.

Further research, including detailed spectroscopic studies (e.g., NMR, IR) and molecular dynamics simulations, would be necessary to provide quantitative data on the specific conformational equilibria of this compound in different solvents. Such studies would allow for the determination of key conformational parameters, such as dihedral angle distributions and rotational energy barriers, as a function of the solvent environment.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks Involving Amide and Piperidine (B6355638) Moieties

Hydrogen bonds are highly directional and are among the most important interactions in dictating the structure of molecular solids and aggregates. rsc.orgcbpbu.ac.in In adipic acid, dipiperidide, the amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.

In solution, the nature of the solvent would play a critical role. In non-polar solvents, intermolecular hydrogen bonding between the amide groups would be favored, potentially leading to aggregation. In polar, hydrogen-bond-donating or -accepting solvents, competition from solvent molecules would disrupt these interactions.

The flexibility of the adipoyl chain allows for the possibility of intramolecular hydrogen bonding. This type of bonding can significantly influence the molecule's conformation. mdpi.comresearchgate.net Theoretical modeling and conformational analysis would be required to determine if any stable conformers are supported by intramolecular N-H···N (amide to piperidine) or N-H···O=C (between the two amide groups, though less likely due to the chain length) hydrogen bonds. Current time information in Bangalore, IN.nih.gov The presence of such bonds can pre-organize the molecule into specific shapes, which is a key principle in designing molecules for self-assembly and molecular recognition. mdpi.com

Intermolecular Hydrogen Bonding in Solution and Solid State

Design and Self-Assembly of this compound-Based Supramolecular Architectures

The ability to form directional hydrogen bonds makes this compound a candidate for the bottom-up construction of ordered supramolecular structures. wikipedia.org

Low molecular weight gelators often rely on the formation of an extensive, three-dimensional fibrous network through directional non-covalent interactions, which immobilizes the solvent. mdpi.com The predicted ability of this compound to form one-dimensional hydrogen-bonded chains could lead to the entanglement of these chains to form a gel in appropriate solvents. The interplay between the flexible aliphatic chain and the more rigid piperidine and amide groups is a common feature in the design of organogelators. nih.gov

Similarly, the formation of liquid crystalline phases is dependent on the molecule possessing a degree of anisotropy, often a combination of rigid and flexible segments. uh.educnrs.fr While adipic acid itself can be a component of hydrogen-bonded liquid crystals, grafiati.comrsc.org the bulky and flexible piperidine groups might disrupt the necessary orientational order required for mesophase formation. However, under specific conditions of temperature and concentration in a suitable solvent (lyotropic liquid crystals), or in the neat state (thermotropic liquid crystals), the self-assembly into ordered phases cannot be ruled out. wikipedia.orgresearchgate.netgoogle.com

The principles of crystal engineering suggest that the predictable nature of amide-amide hydrogen bonding could be used to direct the self-assembly of this compound into well-defined, crystalline architectures. rsc.org The piperidine groups would play a significant role in modulating the crystal packing through steric effects and weaker interactions. researchgate.net

Formation of Gels and Liquid Crystalline Phases

Host-Guest Chemistry with this compound Frameworks

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a framework of host molecules. mdpi.comnih.govwikipedia.org An acyclic molecule like this compound is less likely to form a pre-organized cavity for a guest compared to macrocyclic hosts. However, it is conceivable that in the solid state, the crystal packing of this compound could create voids or channels capable of including small solvent or gas molecules. Furthermore, self-assembled aggregates in solution might form transient pockets that could bind suitable guests. The amide and piperidine groups could offer potential binding sites for guests through hydrogen bonding or dipole-dipole interactions. acs.org

Scientific Focus: The Chemical Compound “this compound”

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically focused on the chemical compound "this compound" (also known as N,N'-dipiperidin-1-yladipamide or 1,6-bis(piperidin-1-yl)hexane-1,6-dione).

The requested article, with its detailed outline focusing on the supramolecular chemistry, metal-organic frameworks (MOFs), and coordination polymers of this specific compound, cannot be generated at this time due to the absence of foundational research data in the public domain. Searches for this compound under various synonyms and within broader chemical classes have not yielded the specific experimental details required to address the outlined topics, such as encapsulation phenomena, molecular sensing, synthesis of coordination complexes, and detailed structural analysis.

While the individual components, adipic acid and piperidine, are widely studied, and related compounds like adipic acid-based polymers and metal-organic frameworks using the adipate (B1204190) dianion as a linker are well-documented, the specific dipiperidide derivative has not been the subject of dedicated study in the context of the requested advanced chemical applications.

For instance, research on related systems includes:

Metallogels from Adipic Acid: Studies have shown that adipic acid itself can act as a low-molecular-weight gelator to form supramolecular metallogels with various metal ions, such as zinc(II), cobalt(II), and nickel(II). nih.govscispace.comrsc.orgresearchgate.net In these instances, the adipate dianion, formed by the deprotonation of the carboxylic acid groups, acts as the coordinating ligand.

Polymers from Adipic Acid: Adipic acid is a common monomer used in the synthesis of polyamides and poly(ester amides) with various diamines. mdpi.comresearchgate.net These studies focus on the properties of the resulting polymers for applications like electrospun scaffolds. mdpi.comresearchgate.net

Supramolecular Chemistry of Dicarboxylic Acids: The molecular recognition and self-assembly of dicarboxylic acids are broad areas of research, with studies focusing on how these molecules form networks through hydrogen bonding and other non-covalent interactions. mdpi.comijacskros.comrsc.orgrsc.orgnih.govnih.govrsc.org

However, none of these research areas provide the specific data necessary to construct an article on "this compound" as outlined. The synthesis, characterization, and application of this specific diamide (B1670390) in supramolecular and coordination chemistry remain unexplored in the available scientific literature.

Therefore, until such research is conducted and published, it is not possible to provide a scientifically accurate and detailed article on the specified topics for "this compound."

Polymer Science and Advanced Materials Applications

Adipic Acid, Dipiperidide as a Monomer in Polymer Synthesis

The compound this compound, formally known as N,N'-adipoyldipiperidine, is a diamide (B1670390) derived from the reaction of adipic acid and piperidine (B6355638). While not a conventional monomer for step-growth polymerization due to the lack of reactive functional groups like terminal amines or carboxylic acids, its structural motifs are relevant to the study and synthesis of advanced polyamides. Polyamides are a critical class of polymers typically synthesized from difunctional monomers, such as dicarboxylic acids and diamines. libretexts.org Adipic acid itself is a cornerstone monomer in the polymer industry, most famously used with hexamethylenediamine (B150038) to produce nylon 6-6. acs.org The principles of these polymerization reactions provide a framework for understanding how units analogous to this compound could be incorporated into polymer backbones to create novel materials. Compounds with similar amide structures, such as cyclohexanedicarboxylic acid dipiperidide, have been used as model compounds to investigate the conformation of polymers. expresspolymlett.com

Polycondensation is the primary method for synthesizing polyamides, involving a reaction between difunctional monomers that results in the formation of amide linkages and the elimination of a small molecule, such as water. libretexts.org The process requires a precise 1:1 stoichiometric ratio of the diacid and diamine to achieve a high molecular weight polymer. researchgate.net

Thermal polycondensation is a common industrial method where a salt of the diamine and diacid is first formed and then heated to induce polymerization, driving off water. researchgate.net For example, the synthesis of poly(hexamethylene adipamide) (Nylon 6,6) can be achieved through the reaction of adipic acid and hexamethylenediamine. google.com

To synthesize novel polyamides under milder conditions, direct polycondensation methods have been developed. The Yamazaki-Higashi phosphorylation reaction, for instance, uses condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) to facilitate the direct reaction of dicarboxylic acids and diamines at lower temperatures, which is particularly useful for less reactive or thermally sensitive monomers. researchgate.netrasayanjournal.co.in This approach has been employed to create a variety of novel amorphous amides and polyamides from biodegradable carboxylic acids and aliphatic diamines. rasayanjournal.co.in While this compound is pre-formed, the synthesis of polyamides containing N-substituted or bulky heterocyclic units often requires these advanced solution polymerization techniques to achieve high molecular weights and desirable properties. researchgate.netyonsei.ac.kr

Table 1: Examples of Polycondensation Reactions for Polyamide Synthesis

| Diacid Monomer | Diamine Monomer | Resulting Polyamide | Polymerization Method | Reference |

|---|---|---|---|---|

| Adipic Acid | Hexamethylenediamine | Poly(hexamethylene adipamide) (Nylon 6-6) | Melt Polycondensation | acs.org |

| Adipic Acid | Ethylenediamine | Poly(ethylene adipamide) | Yamazaki-Higashi Phosphorylation | rasayanjournal.co.in |

| Terephthalic Acid | Diamino propane | Poly(propylene terephthalamide) | Yamazaki-Higashi Phosphorylation | rasayanjournal.co.in |

| Sebacoyl Chloride | Hexamethylenediamine | Poly(hexamethylene sebacamide) (Nylon 6,10) | Interfacial Polymerization | researchgate.net |

Copolymerization is a versatile strategy for modifying polymer properties by incorporating two or more different monomeric units into the polymer chain. Introducing units that feature bulky or cyclic structures, such as the piperidine rings in this compound, can significantly alter the final material's characteristics. These bulky groups can disrupt the regularity of the polymer chain, breaking hydrogen bonding and hindering crystallization. yonsei.ac.kr This often leads to improved solubility in organic solvents and lower melting points. yonsei.ac.krrsc.org

For instance, the synthesis of copolyesters from succinic acid and adipic acid with 1,4-butanediol (B3395766) demonstrates how the ratio of comonomers can be used to tune properties like melting point and glass transition temperature. researchgate.net Similarly, in polyamide synthesis, incorporating a third monomer by random copolymerization can reduce the ordering of polymer chains and decrease crystallinity. frontiersin.org The introduction of porphyrin units into a naphthalene (B1677914) diimide (NDI)-based polymer, for example, resulted in a more flexible backbone and altered crystallization behavior. frontiersin.org

If piperidine-containing diamines were used in copolymerization with adipic acid and a conventional diamine like hexamethylenediamine, the resulting copolyamide would be expected to exhibit reduced crystallinity and enhanced solubility compared to nylon 6-6, creating a more processable material with potentially different mechanical properties.

Polycondensation Reactions for Novel Polyamides

Optically Active Polymers Derived from this compound Analogs

Optically active polymers, which can rotate the plane of polarized light, are of significant interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials. expresspolymlett.comiupac.org The optical activity of a polymer can stem from chiral centers within the polymer backbone or its side chains, or from the formation of a stable helical conformation of the polymer chain. expresspolymlett.comiupac.org The synthesis of such polymers often involves the polymerization of chiral monomers or the use of chiral catalysts or auxiliaries. expresspolymlett.com

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed and ideally recycled. sigmaaldrich.cn This strategy has been successfully applied to polymer synthesis to create polymers with main-chain chirality. kpi.ua

In this approach, a monomer is derivatized with a chiral auxiliary, which guides the stereochemistry during the polymerization process. kpi.uascispace.com For example, functional vinyl monomers have been derivatized with chiral auxiliaries like (R)-(+)-1-phenylethylamine. kpi.ua Copolymerization with other monomers, followed by the quantitative removal of the auxiliary, yields an optically active polymer with asymmetry induced in the backbone. kpi.ua Similarly, chiral auxiliaries such as pseudoephedrine can be reacted with carboxylic acids to form amides. wikipedia.org Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org This principle could be extended to the synthesis of chiral amide-containing polymers, where a chiral diamine or diacid monomer, prepared using an auxiliary, is used in a polycondensation reaction.

The chiroptical properties of polymers are typically investigated using techniques like circular dichroism (CD) and optical rotatory dispersion (ORD). expresspolymlett.com These properties provide insight into the polymer's three-dimensional structure and conformation in solution or the solid state. In many chiral polymers, strong chiroptical effects are not solely due to the presence of chiral centers but arise from the supramolecular assembly of polymer chains into ordered, helical structures. nih.gov

Studies on helical poly(phenylacetylene)s, for example, have shown that their unique topology can lead to an amplification of chiral properties compared to their linear counterparts. rsc.org The chiroptical properties can be highly sensitive to the environment. For some optically active polymers, the introduction of specific substituents or changes in solvent polarity can significantly influence the polymer's conformation and, consequently, its CD spectrum. rsc.org For instance, research on polyamides derived from optically active tartaric acid has utilized CD spectroscopy to study the relationship between the polymer's structure and its conformational preferences. expresspolymlett.com The analysis of model compounds, such as cyclohexanedicarboxylic acid dipiperidide, has also been instrumental in understanding the conformations of related polymers. expresspolymlett.com

Table 2: Chiroptical Properties of Example Polymers

| Polymer Type | Chiral Feature | Observed Chiroptical Property | Key Finding | Reference |

|---|---|---|---|---|

| Helical Conjugated Polymers (e.g., P(TF-H)) | Interchain Helical π-stacking | Bisignate Cotton effects in CD spectra | Chirality induced by the reaction environment (chiral nematic liquid crystal). | scivisionpub.com |

| Poly(phenylacetylene) derivatives | Helical Polymer Backbone | Chiral amplification in star polymers vs. linear polymers | Unique topology of star polymers enhances chiroptical properties. | rsc.org |

| Modified Optically Active Polymer (poly-1) | Chiral Main Chain | New Cotton effect around 270 nm after modification | Side chain modification influences conformational fluctuations and chiroptical response. | rsc.org |

| π-conjugated polymer thin films | Chiral Sidechains | Large dissymmetry of absorption and luminescence | Strong chiroptical effect in non-aligned films arises from natural optical activity, not just structural chirality. | nih.gov |

Chiral Auxiliaries in Polymerization Processes

Engineering of Polymeric Materials with Tunable Properties

The engineering of polymeric materials involves the strategic design and synthesis of polymers to achieve specific, tunable properties for targeted applications. taylorfrancis.comnovapublishers.com This can be accomplished by controlling various structural aspects of the polymer, such as monomer composition, molecular weight, crystallinity, and the incorporation of functional groups. ontosight.ai

By combining different monomers, as in the formation of copolymers, properties can be finely tuned. For example, creating copolyesters of adipic acid and succinic acid allows for precise control over the material's glass transition temperature and melting point. researchgate.net The inclusion of bulky or aromatic groups in the polymer backbone, a feature represented by the piperidine rings in this compound, can enhance thermal stability and mechanical strength while also improving solubility by disrupting crystalline packing. yonsei.ac.krrsc.orgontosight.ai

Crosslinking is another powerful tool for engineering polymer properties. Prepolymers, such as those made from glycerol (B35011) and adipic acid, can be thermally crosslinked to form elastomeric network materials. frontiersin.org The degree of crosslinking can be controlled to tune the mechanical properties and degradation rate, making such materials suitable for applications like soft tissue regeneration. frontiersin.org Furthermore, the properties of polymers containing adipic acid can be tailored for a wide range of uses, including coatings, adhesives, and composite materials, by varying the monomer ratios and reaction conditions during synthesis. ontosight.ai These strategies enable the creation of advanced materials with tailored performance for fields ranging from biomedical devices to aerospace components. novapublishers.comresearchgate.net

Influence of Dipiperidide Moiety on Polymer Architecture and Morphology

The incorporation of the dipiperidide moiety into a polymer backbone has a profound influence on the resulting material's architecture and morphology. The bulky and rigid nature of the piperidine ring introduces significant steric hindrance, which disrupts the regular packing of polymer chains. This disruption generally leads to a reduction in the degree of crystallinity compared to analogous polyamides derived from linear diamines. nih.govacs.org For instance, in polyamides, the presence of such cyclic structures can lead to more amorphous materials. mdpi.com This is because the non-planar conformation of the piperidine ring prevents the efficient hydrogen bonding and van der Waals interactions that are necessary for the formation of highly ordered crystalline lamellae. acs.org

The table below summarizes the expected influence of the dipiperidide moiety on key architectural and morphological parameters of a polymer.

| Parameter | Influence of Dipiperidide Moiety | Rationale |

| Crystallinity | Generally Decreased | Steric hindrance from bulky piperidine rings disrupts chain packing and hydrogen bonding. nih.govacs.org |

| Chain Packing | Less Efficient | The non-planar structure of the piperidine ring prevents close alignment of polymer chains. |

| Glass Transition (Tg) | Can be lowered | The flexible adipoyl core can lead to internal plasticization, increasing chain mobility despite the rigid side groups. rsc.org |

| Morphology | Predominantly Amorphous or Semi-Crystalline with low crystallinity | Disruption of long-range order favors amorphous structures. mdpi.comusm.edu |

Thermomechanical Properties and Viscoelasticity of this compound-Based Polymers

The unique molecular structure of this compound is expected to impart distinctive thermomechanical and viscoelastic properties to polymers derived from it. The interplay between the flexible adipic acid chain and the rigid piperidine rings governs the material's response to thermal and mechanical stimuli. rsc.orgresearchgate.net

The following table outlines the anticipated thermomechanical and viscoelastic properties of polymers based on this compound.

| Property | Expected Characteristics | Influencing Factors |

| Tensile Strength | Moderate | Dependent on the degree of crystallinity and intermolecular forces. The amorphous nature may lead to lower strength compared to highly crystalline polyamides. rsc.org |

| Elongation at Break | Potentially High | The flexible adipoyl backbone can contribute to higher elongation. rsc.org |

| Storage Modulus (E') | Temperature-dependent, with a significant drop at Tg | Reflects the solid-like behavior and stiffness of the material. acs.org |

| Loss Modulus (E'') | Peak at Tg | Represents the viscous response and energy dissipation capacity. acs.org |

| Tan Delta (E''/E') | Peak at Tg | Indicates the damping properties of the material. mdpi.com |

Application in Bio-Inspired and Biomimetic Materials

The structure of this compound lends itself to the design of bio-inspired and biomimetic materials, particularly in creating polymers with specific recognition capabilities and for use in advanced separation technologies. researchgate.netethernet.edu.et

The piperidine rings in this compound can act as functional sites for creating specific molecular recognition capabilities within a polymer matrix. This is a key principle in the design of biomimetic materials that can mimic the selective binding of biological systems, such as enzyme-substrate or antibody-antigen interactions. researchgate.net By using this compound as a monomer or cross-linking agent, it is possible to create cavities or imprinted sites within the polymer that are complementary in shape and chemical functionality to a target molecule.

The process, known as molecular imprinting, would involve polymerizing this compound in the presence of a template molecule. The piperidine groups, with their potential for hydrogen bonding and dipole-dipole interactions, would arrange themselves around the template. After polymerization and removal of the template, the polymer is left with recognition sites that can selectively rebind the target molecule. dokumen.pub The flexibility of the adipic acid chain can allow for the necessary conformational adjustments for effective binding and release.

Polymers derived from this compound have potential applications in advanced separation technologies, such as membranes for gas separation or liquid filtration. mdpi.comacs.org The presence of the dipiperidide moiety can be leveraged to control the free volume and pore size distribution within a polymer membrane.

In gas separation, the bulky piperidine groups can disrupt chain packing, creating larger free volume elements that can enhance the permeability of certain gases. acs.org At the same time, the specific chemical nature of the piperidine ring can impart selectivity for certain gases through favorable interactions. For example, polymers containing basic nitrogen groups have been explored for their potential in CO2 separation membranes. rsc.org

In liquid separations, such as ultrafiltration or pervaporation, membranes made from this compound-based polymers could offer unique selectivity. For instance, adipic acid has been used as a cross-linker to create flexible and efficient membranes for dye separation. nih.gov The incorporation of the dipiperidide structure could further tune the membrane's hydrophilicity/hydrophobicity and its affinity for specific solutes, making it useful for separating organic molecules from aqueous solutions. rsc.org The ability to tailor the polymer architecture at the molecular level allows for the design of membranes with optimized flux and selectivity for targeted separation processes. google.com

Crystal Engineering and Solid State Chemistry

Crystallization Strategies for Adipic Acid, Dipiperidide

The deliberate control of crystallization is fundamental to obtaining solid-state materials with desired physical and chemical properties. Strategies typically involve manipulating parameters such as solvent, temperature, and the presence of additives.

Solvent Evaporation and Cooling Crystallization Methods

Solvent evaporation and cooling crystallization are standard techniques used to produce crystalline solids from a solution. The selection of a solvent is critical, as its interaction with the solute influences nucleation and crystal growth. For this compound, no specific studies detailing the application of these methods or the resulting crystal characteristics have been identified in the surveyed literature.

Influence of Solvent Systems and Additives on Crystal Morphology

The morphology, or external shape, of a crystal is dictated by the relative growth rates of its different faces. These growth rates can be significantly altered by the solvent system and the introduction of small amounts of additives. Research in this area for this compound, including data on how different solvents or additives might change its crystal habit from needles to plates, for example, is not present in the available scientific databases.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form or structure. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). These different forms can have distinct physical properties.

Identification and Characterization of Different Crystalline Forms

The identification and characterization of polymorphs are crucial for the development of stable and effective crystalline products. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy are employed for this purpose. There are no published reports identifying or characterizing different crystalline forms of this compound.

Impact of Crystallization Conditions on Polymorphic Outcome

The specific conditions under which a compound is crystallized can determine which polymorphic form is produced. Controlling factors like the rate of cooling, level of supersaturation, and choice of solvent is key to obtaining a desired polymorph. Scientific investigation into how these conditions affect the polymorphic outcome for this compound has not been documented.

Co-crystallization and Salt Formation with this compound

Co-crystallization and salt formation are crystal engineering techniques used to modify the physicochemical properties of a compound by combining it with another molecule (a co-former) in the same crystal lattice. While the parent compound, adipic acid, is widely used as a co-former in the creation of pharmaceutical co-crystals, there is no available research on the use of this compound itself as either a primary component or a co-former in co-crystallization or salt formation studies.

Synthon Identification and Engineering for Controlled Crystal Packing

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and reliable intermolecular interactions. taylorfrancis.com Identifying and engineering these synthons is paramount for controlling the crystal packing of this compound and its multi-component forms.

In its pure form, the primary supramolecular interaction expected for this compound is the amide-to-amide hydrogen bond, forming a self-complementary homosynthon. researchgate.net However, the most powerful strategy for engineering its crystal structures lies in the formation of supramolecular heterosynthons, which are composed of different but complementary functional groups. researchgate.net For this compound, the most significant heterosynthon is the acid-amide dimer . This involves the carboxylic acid group of a co-former hydrogen bonding to the amide group of the dipiperidide. acs.org This interaction is highly reliable and has been a cornerstone in the design of numerous co-crystals. acs.orgacs.org

The acid-amide heterosynthon is characterized by two principal hydrogen bonds: a strong O-H···O bond from the carboxylic acid to the amide carbonyl oxygen, and a weaker N-H···O bond from the amide N-H to the carboxylic acid carbonyl oxygen. acs.org The robustness of this synthon provides a high degree of predictability in co-crystal formation. nih.govtaylorfrancis.com

Solid-State Reactivity and Transformations

Mechanochemical Synthesis of this compound and Its Co-crystals

Mechanochemistry, or the use of mechanical force to induce chemical reactions, has become a prominent green chemistry technique for solid-state synthesis. chimienouvelle.bebeilstein-journals.org This solvent-free or low-solvent method offers several advantages, including high reaction rates, increased yields, and reduced waste. chimienouvelle.be

The synthesis of amides from carboxylic acids and amines is a reaction well-suited to mechanochemical methods. beilstein-journals.org this compound and its co-crystals can be efficiently prepared using techniques like grinding or ball milling. google.commurraystate.edu For instance, the co-crystals of a diamide (B1670390) like this compound with a dicarboxylic acid can be synthesized by grinding the two solid components together, often with the aid of a few drops of a liquid (liquid-assisted grinding, or LAG). nih.govmdpi.com This process facilitates the molecular-level mixing and interaction required for the formation of the supramolecular synthons that define the co-crystal structure. nih.gov

Mechanochemical methods are not only used for preparing co-crystals but also for forming the covalent bonds of the molecule itself. The amidation reaction to form this compound from its precursors can be carried out in the solid state via grinding, representing an efficient and environmentally friendly synthetic route. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Solution Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | High | None or minimal (LAG) chimienouvelle.be |

| Reaction Time | Often hours to days | Typically minutes to hours beilstein-journals.org |

| Energy Input | Often requires heating/reflux | Mechanical energy (grinding/milling) murraystate.edu |

| Byproducts | May require extensive purification | Often results in cleaner products chimienouvelle.be |

| Scalability | Well-established | Scalable using extrusion techniques researchgate.net |

Photochemical Reactions in the Crystalline State

The study of chemical reactions that occur in the solid, crystalline state is known as topochemistry. core.ac.uk For a photochemical reaction to occur between molecules in a crystal, the reactant functionalities must be precisely aligned and within a certain proximity, a principle known as topochemical control. scribd.com

Currently, there is limited specific information in the public domain regarding the photochemical reactions of this compound in the crystalline state. However, general principles of amide photochemistry can be considered. Aliphatic amides can undergo photochemical transformations, though they are generally less reactive than other carbonyl compounds. Potential reactions could be initiated by the excitation of the amide chromophore, possibly leading to C-H activation or other rearrangements. researchgate.netacs.org

The reactivity in the solid state would be entirely governed by the crystal packing. scribd.com If the crystal structure of this compound were to align reactive sites on adjacent molecules—for example, bringing C-H bonds close to amide carbonyls—an intermolecular hydrogen abstraction might be possible upon irradiation. scribd.com Similarly, the flexible backbone could allow for intramolecular reactions if the molecule adopts a folded conformation within the crystal lattice. However, without experimental data from irradiating single crystals of this compound, any discussion of its solid-state photoreactivity remains speculative. core.ac.ukscribd.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like adipic acid, dipiperidide. q-chem.comscirp.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy and localization of these orbitals are key determinants of a molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the two piperidide rings and the oxygen atoms of the carbonyl groups. This is due to the presence of lone pairs of electrons on these heteroatoms. The piperidine (B6355638) rings, acting as electron-donating groups, would raise the energy of the HOMO compared to a simple aliphatic amide. The LUMO, conversely, is anticipated to be centered on the carbonyl carbons, which are the most electron-deficient centers in the molecule, and would be the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on related aliphatic amides and piperidine derivatives can provide benchmark data for estimating this gap. cdnsciencepub.comnih.gov The introduction of substituents on the piperidine rings could further tune these energy levels. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Primary Localization | Predicted Energy Level (Arbitrary Units) | Implication for Reactivity |

| HOMO | Nitrogen and Oxygen Lone Pairs | High | Nucleophilic/Basic character at N and O atoms |

| LUMO | Carbonyl Carbons (C=O) | Low | Electrophilic character at C=O carbons |

| HOMO-LUMO Gap | Moderate | Moderate | Defines overall kinetic stability and reactivity |

Note: The energy values are illustrative and would require specific DFT calculations to be quantified.

Computational modeling can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. dur.ac.uk For the synthesis of this compound, a key transformation is the amidation of adipic acid with piperidine.

Theoretical studies on direct amidation reactions reveal that the process is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Computational models can explore various catalytic pathways to overcome this barrier. For instance, the mechanism of boron-based catalysts in facilitating amide bond formation has been investigated computationally, showing how the catalyst activates the carboxylic acid. dur.ac.uk

Modeling the reaction pathway for the synthesis of this compound would involve calculating the energy profiles for the following steps:

Initial acid-base reaction between adipic acid and piperidine.

Activation of the carboxylic acid groups (e.g., by a catalyst or conversion to an acyl chloride).

Nucleophilic attack of the piperidine nitrogen on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the intermediate to form the amide bond and eliminate a leaving group (like water or HCl).

These calculations can predict activation energies, which are crucial for determining reaction rates and optimizing reaction conditions such as temperature and catalyst choice. researchgate.net

Frontier Molecular Orbital Analysis

Molecular Modeling of Intermolecular Interactions

The bulk properties and self-assembly behavior of this compound are governed by non-covalent intermolecular interactions. Molecular modeling provides tools to quantify these forces and predict how molecules arrange themselves in condensed phases. mdpi.comscifiniti.com

This compound lacks conventional hydrogen bond donors (like N-H or O-H groups). However, it possesses multiple hydrogen bond acceptor sites, namely the two carbonyl oxygen atoms. Therefore, it can form hydrogen bonds with donor molecules. More significantly in a pure substance, weak C-H···O hydrogen bonds can play a role in stabilizing the crystal structure. acs.orguzh.ch

The shape of the this compound molecule, with its flexible central spacer and two terminal ring systems, suggests a predisposition for forming specific, ordered supramolecular structures. ijacskros.com The interplay between the van der Waals forces of the aliphatic chains and potential weak hydrogen bonds will dictate the packing motif.

Computational studies on similar long-chain dicarboxylic acid diamides have shown they can form various supramolecular structures, such as tapes, ribbons, or layered assemblies, often driven by hydrogen bonding between amide groups. researchgate.netsemanticscholar.org Although this compound lacks the N-H donors typical of primary or secondary amides, the C-H···O interactions and steric packing of the piperidide rings would be the dominant factors. tandfonline.com Molecular modeling can predict the most energetically favorable packing arrangements, which can then be compared with experimental data from X-ray crystallography. researchgate.net The flexibility of the adipic acid backbone allows for multiple conformations, which can lead to complex supramolecular isomerism or polymorphism. ijacskros.com

Quantitative Analysis of Hydrogen Bonding and van der Waals Forces

Simulation of Crystal Growth and Morphology

The final shape (morphology) of a crystal is determined by the relative growth rates of its different faces. Simulating the crystal growth process provides molecular-level insights into how this morphology develops. tandfonline.comresearchgate.net

Computational methods like attachment energy calculations or molecular dynamics (MD) simulations can be used to predict crystal morphology. mit.edumit.edu The attachment energy model calculates the energy released when a new layer of molecules attaches to a growing crystal face. Faces with higher attachment energies are predicted to grow faster and are therefore less likely to be expressed in the final crystal shape.

For a flexible molecule like this compound, conformational flexibility is a critical factor. Studies on the crystallization of dicarboxylic acids have shown that non-planar conformers present in solution can act as "impurities," inhibiting the growth of certain crystal faces. nih.gov MD simulations can model the conformational landscape of this compound in solution and at the crystal-solution interface, revealing how different conformers interact with the growing crystal surfaces. curtin.edu.au These simulations can help explain and predict the influence of solvent and additives on the crystal habit. researchgate.net

Predicting Crystal Habit and Facet Development

The external shape, or habit, of a crystal is determined by the relative growth rates of its different crystallographic faces. Computational methods are instrumental in predicting this habit by analyzing the crystal's internal structure and the energies of its surfaces.

Theoretical studies on adipic acid have successfully predicted its crystal morphology. By identifying the periodic bond chains (PBCs) within the crystal structure and classifying them by their energy, researchers can deduce the theoretical growth shape of the crystal. For adipic acid, theoretical morphology has been predicted to consist of the {011}, {100}, {001}, {1̄02}, and {111̄} forms. researchgate.net Experimental observations largely confirm this, with the primary growth forms being {011}, {100}, and {001}. researchgate.net

The strong influence of the solvent is also a key factor. For instance, the {100} faces of adipic acid crystals grown from aqueous solutions are often more developed than predicted by PBC theory alone. researchgate.net This is attributed to the strong adsorption of water molecules onto the carboxylic acid groups that are exposed on these faces. researchgate.net Molecular dynamics simulations of the crystal-solution interface are employed to understand how factors like solvent and supersaturation levels control the crystal habit. researchgate.net

Table 1: Theoretical and Experimental Crystal Facets of Adipic Acid

| Facet | Theoretical Prediction researchgate.net | Experimental Observation researchgate.net | Notes |

|---|---|---|---|

| {011} | Yes | Yes | A primary face in the observed morphology. |

| {100} | Yes | Yes | More developed than predicted due to solvent effects. researchgate.net |

| {001} | Yes | Yes | Can be replaced by {1̄02} at higher supersaturations. researchgate.net |

| {1̄02} | Yes | Yes | Appears at supersaturations exceeding ~2%. researchgate.net |

| {111̄} | Yes | No | Has a very low F character and is not experimentally observed. researchgate.net |

Understanding Impurity Incorporation Effects

Impurities present during crystallization can significantly alter a crystal's habit and can be incorporated into the crystal lattice, affecting its purity and performance. Computational modeling helps to understand the mechanisms behind these effects.

In the case of adipic acid, common impurities include other dicarboxylic acids like succinic acid and glutaric acid, as well as monocarboxylic acids like caproic acid. google.com The incorporation of these impurities occurs at specific crystal surfaces. google.com

Succinic and Glutaric Acid: These impurities tend to increase the relative size of the {100} faces. google.com

Caproic Acid: This impurity has a stronger effect and increases the size of the {001} faces. google.com

The effects of these impurities on crystal morphology are opposing. Computational studies and experimental observations show that caproic acid is a much more effective habit modifier than succinic or glutaric acid. google.com The presence of one impurity can influence the incorporation of another. For example, the presence of caproic acid has been shown to decrease the incorporation of succinic acid into the adipic acid crystal. google.com This is because the change in crystal morphology induced by caproic acid reduces the surface area of the faces where succinic acid would typically be adsorbed. google.com